Succimer

Overview

Description

Succimer (meso-2,3-dimercaptosuccinic acid, DMSA) is an orally active heavy metal chelator approved for treating lead poisoning in children with blood lead levels (BLL) exceeding 45 µg/dL . It forms stable, water-soluble complexes with lead, arsenic, and mercury, enhancing urinary excretion of these metals without significantly depleting essential minerals like zinc or iron at recommended doses . This compound reverses lead-induced disruption of heme synthesis and reduces BLL by ~25–50% in acute treatment phases, though rebound effects due to bone lead redistribution often necessitate multiple courses . Common side effects include gastrointestinal distress (nausea, diarrhea) and transient elevations in liver enzymes, but severe toxicity is rare .

Mechanism of Action

Target of Action

Succimer, also known as meso-2,3-Dimercaptosuccinic acid, primarily targets heavy metals in the body . It has a high specificity for ions of lead, mercury, cadmium, and arsenic .

Mode of Action

This compound acts as a heavy metal chelator . It binds with high specificity to ions of lead in the blood to form a water-soluble complex . This complex is subsequently excreted by the kidneys . This compound can also chelate mercury, cadmium, and arsenic in this manner .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the detoxification and excretion of heavy metals. By forming water-soluble complexes with heavy metals, this compound facilitates their removal from the body, thereby reducing the toxic effects of these metals .

Pharmacokinetics

This compound is orally active and is rapidly but variably absorbed . It forms water-soluble chelates and, consequently, increases the urinary excretion of lead . Chemical analysis of this compound and its metabolites (primarily mixed disulfides of L-cysteine) in the urine showed that this compound was rapidly and extensively metabolized .

Result of Action

The primary result of this compound’s action is the reduction of heavy metal toxicity in the body. By binding to heavy metals and facilitating their excretion, this compound helps to decrease the concentration of these toxic substances in the body . This can help to alleviate the symptoms of heavy metal poisoning and prevent further damage to the body’s tissues and organs .

Biochemical Analysis

Biochemical Properties

Succimer interacts with heavy metals in the body, forming strong chelates with them . This interaction is highly specific, particularly with ions of lead, mercury, cadmium, and arsenic . The nature of these interactions involves the binding of this compound to these heavy metal ions, forming a water-soluble complex that can be excreted by the kidneys .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. Its primary function is to increase the urinary excretion of heavy metals, thereby reducing their concentration in the body . This can influence cell function by reducing the toxic effects of these heavy metals on cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a heavy metal chelator. It binds with high specificity to ions of lead in the blood, forming a water-soluble complex that is subsequently excreted by the kidneys . Similarly, this compound can chelate mercury, cadmium, and arsenic in the same manner .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been shown that this compound treatment can produce lasting cognitive benefits if chelation sufficiently reduces brain lead levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, studies have shown that doses of 2300 mg/kg in rats and 2400 mg/kg in mice produced ataxia, convulsions, labored respiration, and frequently death . No case of overdosage has been reported in humans .

Metabolic Pathways

This compound is rapidly and extensively metabolized in the body, primarily to mixed disulfides of L-cysteine . This metabolic process occurs in the urine, where chemical analysis has shown that this compound and its metabolites are rapidly and extensively metabolized .

Transport and Distribution

This compound is primarily distributed extracellularly . After oral administration, absorption of this compound is rapid but variable . It is then distributed throughout the body, where it binds to heavy metal ions and forms water-soluble chelates .

Biological Activity

Succimer, chemically known as dimercaptosuccinic acid (DMSA), is an orally active chelating agent primarily used in the treatment of lead poisoning. Its biological activity is characterized by its ability to form stable complexes with heavy metals, facilitating their excretion from the body. This article delves into the biological mechanisms, efficacy, safety profile, and notable case studies associated with this compound.

This compound operates through the following mechanisms:

- Chelation : this compound binds to heavy metals such as lead, mercury, cadmium, and arsenic, forming water-soluble complexes that are excreted through urine .

- Increased Urinary Excretion : By enhancing the solubility of these metals, this compound significantly increases their urinary excretion rate, thereby reducing their toxic burden in the body .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid but variable absorption occurs after oral administration.

- Metabolism : this compound is extensively metabolized into mixed disulfides of L-cysteine.

- Half-life : Approximately 48 hours, allowing for sustained action in chelation therapy .

Lead Poisoning Treatment

This compound has been extensively studied for its efficacy in treating lead poisoning. A notable randomized controlled trial involving 780 children demonstrated that this compound reduced blood lead levels more effectively than placebo. The results indicated:

- Mean Blood Lead Level Reduction : A decrease of 4.5 μg/dL compared to placebo-treated children over six months post-treatment .

- Safety Profile : While this compound was generally well-tolerated, there was a noted increase in scalp rashes among treated children (3.5% vs. 1.3% in placebo) .

Case Study 1: Congenital Lead Poisoning

An infant with congenital lead poisoning due to maternal petrol sniffing was treated with this compound. The treatment resulted in:

- Initial Blood Lead Level : 3.98 μmol/L.

- Treatment Regimen : Oral this compound at a dose of 10 mg/kg three times daily for five days, followed by a reduced dose.

- Outcome : Significant reduction in blood lead levels and improvement in alertness without adverse effects noted .

Case Study 2: Occupational Lead Exposure

A 51-year-old decorator exposed to lead paint presented with symptoms indicative of lead poisoning. He received:

- Initial Blood Lead Level : 84.2 μg/dL.

- Treatment : Intravenous sodium calcium edetate followed by oral this compound.

- Outcome : Resolution of symptoms after 14 days of treatment despite developing a urticarial reaction to this compound .

Cognitive and Behavioral Outcomes

Research indicates that this compound not only reduces blood lead levels but may also have implications for cognitive function:

- In animal studies, this compound improved learning and attention in lead-exposed rats but raised concerns about potential cognitive impairments when administered without prior lead exposure .

- Long-term follow-up studies have shown mixed results regarding cognitive benefits in children treated with this compound for elevated blood lead levels .

Summary of Findings

| Study/Case | Population | Treatment Duration | Initial Blood Lead Level | Outcome |

|---|---|---|---|---|

| Randomized Controlled Trial | Children (n=780) | Up to 3 courses | ≥20 μg/dL | Reduced blood lead level by 4.5 μg/dL |

| Congenital Lead Poisoning | Infant | 19 days | 3.98 μmol/L | Improved alertness; no adverse effects |

| Occupational Exposure | Adult Decorator | 14 days | 84.2 μg/dL | Symptoms resolved; urticarial reaction |

Scientific Research Applications

Succimer, also known as dimercaptosuccinic acid (DMSA), is an orally active lead chelator that has been licensed by the U.S. Food and Drug Administration for the treatment of lead poisoning in children . this compound's ability to lower blood lead levels has been well-documented, and the structure of this compound chelates of lead and cadmium are similar .

Chelation Therapy for Lead Poisoning

This compound is primarily used in chelation therapy to reduce blood lead levels, particularly in children . A randomized, placebo-controlled trial involving 780 children with blood lead levels between 20–44 μg/dL showed that this compound treatment led to a more significant drop in blood lead levels compared to the placebo group. The this compound-treated group's mean blood lead level was 4.5 μg/dL lower than the placebo group during the six months after treatment initiation .

Modeling this compound's Effects on Blood Lead Concentrations

Researchers have developed models to predict the impact of this compound chelation therapy on blood lead concentrations. A Chelation Lead Therapy (CLT) model was created by integrating a two-compartment kinetic this compound model into an existing PBPK (physiologically based pharmacokinetic) lead model. This model accurately simulated blood lead concentrations during and after this compound treatment in patients exposed to lead. The CLT model considers factors such as background exposure, additional exposure from sources like traditional remedies or occupational exposure, and chelation with this compound .

The CLT model calculates the effect of orally administered this compound during and after therapeutic sessions, considering multiple routes of lead exposure over days to years. It solves a system of ordinary differential equations that define the relationship between blood or urine lead concentration and its rate of change .

Impact on Postural Balance

This compound therapy's effects extend beyond just reducing lead levels; it can also modify gross neuromotor function. A case study involving a nine-year-old boy with high lead levels used postural balance testing to measure therapy's effect. Following treatment with Ca EDTA and this compound, the patient's postural sway responses improved, becoming comparable to a low-lead comparison group in tests that rely less on higher centers for balance .

Case Studies

Patient A: A 44-year-old male ingested a traditional remedy for diarrhea during a visit to India for three days. He was admitted to the hospital with a blood lead concentration of 90 μg/dL after experiencing increasing lethargy and abdominal pain over two weeks. He was administered two successive courses of this compound at 30 mg/kg, one lasting eight days and the other five days, with a 23-day interval between them. The CLT model accurately simulated his blood lead concentrations during and after this compound treatment .

Patient B: A 57-year-old male was exposed to lead on two occasions through inhalation over several months due to occupational exposure. Data on blood and urine lead concentrations were available. The CLT model was used to predict the patient's blood lead concentrations after this compound therapy .

Data Table

Safety and Efficacy

Q & A

Basic Research Question: What experimental designs are most effective for evaluating succimer’s efficacy in reducing lead burden across tissues?

Methodological Answer:

Preclinical studies should employ factorial designs with multiple exposure levels (e.g., low, moderate, high Pb) and chelation regimens (e.g., single vs. repeated this compound courses). Tissue-specific lead quantification (blood, brain, liver, bone) via ICP-MS or isotope tracing is critical, as blood Pb reductions may not correlate with brain Pb clearance . Longitudinal sampling post-treatment is essential to assess rebound effects, as endogenous Pb redistribution from bone can negate short-term benefits . Rodent and primate models with controlled Pb exposure windows (e.g., developmental vs. adult stages) are recommended to mimic pediatric cases .

Advanced Research Question: How do contradictory findings on this compound’s neurocognitive benefits in human trials versus animal models inform mechanistic hypotheses?

Methodological Answer:

Human trials (e.g., TLC trial) showing no neurocognitive improvement despite blood Pb reductions suggest this compound may fail to address Pb-induced neurotoxicity once irreversible damage occurs . Animal models, however, demonstrate partial recovery in attention and arousal regulation when this compound is administered during active Pb exposure . Researchers should investigate:

- Temporal factors : Optimal treatment windows via time-series analyses in Pb-exposed rodents.

- Biomarkers : Synaptic plasticity markers (e.g., BDNF, NMDA receptors) to differentiate reversible vs. permanent neural damage .

- Dose-response : Multi-arm trials comparing standard this compound regimens (30 mg/kg/day) with extended protocols to enhance brain Pb clearance .

Basic Research Question: What are the standardized protocols for assessing this compound’s impact on essential trace elements?

Methodological Answer:

Urinary excretion profiles (Ca, Zn, Mg, Cu) should be analyzed via ICP-MS during and after this compound treatment. Primate studies recommend 24-hour urine collection over 5–19 days to capture acute vs. chronic effects . Multivariate ANOVA is critical to distinguish this compound-induced diuresis from baseline variability. For pediatric studies, paired serum and urine samples pre-/post-treatment are necessary to monitor Zn depletion, which may exacerbate Pb toxicity .

Advanced Research Question: Why does this compound fail to reduce blood cadmium (Cd) in children with background exposure, despite structural similarity to Pb chelates?

Methodological Answer:

Cd’s higher affinity for metallothionein and preferential renal accumulation limits this compound’s accessibility. Researchers should:

- Compare molecular dynamics : DFT simulations to evaluate this compound-Cd binding kinetics versus Pb .

- Conduct tissue-specific analyses : Liver/kidney Cd levels in this compound-treated animal models using neutron activation or synchrotron XRF .

- Explore combination therapies : Co-administration with EDTA or DMPS to enhance Cd mobilization, as seen in Pb/Cd co-exposure models .

Basic Research Question: How should researchers address confounding variables in clinical trials evaluating this compound’s long-term safety?

Methodological Answer:

- Control groups : Include Pb-unexposed cohorts receiving this compound to isolate treatment-related adverse effects (e.g., cognitive deficits in rats ).

- Blinding : Double-blind designs with placebo-controlled arms to mitigate caregiver bias in behavioral assessments .

- Covariates : Adjust for nutritional status (e.g., iron deficiency), which modulates Pb absorption and this compound efficacy .

Advanced Research Question: What explains the paradoxical improvement in postural balance but not IQ scores in this compound-treated children?

Methodological Answer:

Motor function (e.g., static balance) may recover via cerebellar Pb clearance, whereas cortical deficits (executive function) persist due to irreversible synaptic pruning. Researchers should:

- Use diffusion tensor imaging (DTI) : To map white matter integrity in this compound-treated vs. placebo groups .

- Apply task-specific neuropsychological batteries : E.g., NEPSY-II for visuomotor coordination vs. WISC-V for IQ .

- Analyze Pb deposition patterns : LA-ICP-MS on postmortem brain tissues to correlate regional Pb levels with functional outcomes .

Basic Research Question: What pharmacokinetic parameters are critical for optimizing this compound dosing regimens?

Methodological Answer:

- Absorption : Monitor plasma this compound-cysteine disulfide levels via HPLC-MS to assess bioavailability (~25% of oral dose excreted unchanged ).

- Half-life : Serial blood sampling over 4–24 hours post-dose to model elimination kinetics (Tmax = 2–4 hours ).

- Pediatric adjustments : Allometric scaling based on body surface area, as neonates exhibit delayed renal clearance .

Advanced Research Question: How can preclinical data guide the use of this compound in combination therapies for severe Pb poisoning (BLL > 100 µg/dL)?

Methodological Answer:

Case studies suggest this compound + CaNa2EDTA reduces encephalopathy risk compared to BAL + EDTA . Researchers should:

- Evaluate synergistic chelation : Sequential administration (this compound first to mobilize soft-tissue Pb, followed by EDTA for bone Pb) .

- Quantify urinary Pb : Atomic absorption spectrometry to compare monotherapy vs. combination efficacy .

- Model rebound kinetics : Post-treatment Pb redistribution using compartmental PK/PD models .

Comparison with Similar Compounds

Comparison with Similar Chelating Agents

Succimer vs. Edetate Calcium Disodium (CaNa₂EDTA)

- Key Findings :

- This compound is preferred for outpatient use due to oral administration, while CaNa₂EDTA is reserved for severe cases requiring rapid mobilization .

- In a randomized trial, this compound reduced BLL by 4.5 µg/dL more than placebo over six months, but neurocognitive outcomes in children remained unchanged .

This compound vs. DMPS (Dimercaptopropanesulfonic Acid)

- Animal studies show this compound alleviates lead-induced cognitive deficits but impairs attention and arousal regulation in non-exposed subjects .

Detailed Research Findings

Efficacy in Metal Toxicity

- Lead : this compound lowers BLL by 4.5–10 µg/dL in trials, though effects diminish post-treatment . In primates, this compound reduced brain lead levels only when combined with exposure cessation .

- Mercury : One-week this compound therapy reduced blood mercury by 24%, but five-month treatment only slowed accumulation .

- Cadmium: No significant reduction in blood cadmium levels observed in children .

Cognitive and Behavioral Outcomes

- Lead-Exposed Subjects: In rats, this compound normalized error reactivity and improved sustained attention in high-lead groups .

- Non-Exposed Subjects: this compound caused lasting cognitive deficits (e.g., impaired visual discrimination) in rats, likely due to trace mineral disruption (zinc/iron) .

Properties

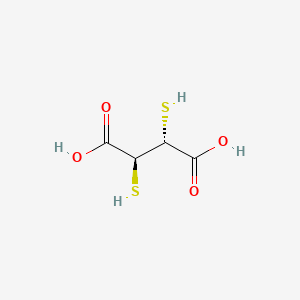

IUPAC Name |

2,3-bis(sulfanyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTRVOBWPAIOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S)(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

304-55-2 (Parent) | |

| Record name | Dimercaptosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10859324 | |

| Record name | 2,3-Dimercaptobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.43e+00 g/L | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2418-14-6, 304-55-2 | |

| Record name | Dimercaptosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimercaptosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimercaptosuccinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Dimercaptosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-dimercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimercaptobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimercaptosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193 °C | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.